molecular formula C10H4FNO2 B1608250 3-Cyano-6-fluorochromone CAS No. 227202-21-3

3-Cyano-6-fluorochromone

Cat. No.: B1608250
CAS No.: 227202-21-3
M. Wt: 189.14 g/mol
InChI Key: FUKHLJHJAQNLJO-UHFFFAOYSA-N
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Scientific Research Applications

3-Cyano-6-fluorochromone has a wide range of scientific research applications:

Safety and Hazards

Safety data sheets suggest that dust formation should be avoided and that breathing in mist, gas, or vapors should be prevented . Contact with skin and eyes should be avoided, and personal protective equipment, including chemical impermeable gloves, should be worn . In case of accidental ingestion or contact, appropriate first aid measures should be taken .

Future Directions

One future direction for the use of 3-Cyano-6-fluorochromone and similar compounds could be in the pharmaceutical industry. For instance, optically pure 6-fluoro-chroman-2-carboxylic acids (FCCAs), with (S) and ®-configurations, are pivotal chiral building blocks in the pharmaceutical industry . A practical enzymatic resolution method of FCCAs based on two esterases, EstS and EstR, isolated from Geobacillus thermocatenulatus, has been presented . This represents significant advantages over chemical resolution methods .

Preparation Methods

The synthesis of 3-Cyano-6-fluorochromone can be achieved through several synthetic routes. One common method involves the reaction of 6-fluorochromone with cyanogen bromide in the presence of a base. The reaction conditions typically include a solvent such as acetonitrile and a base like triethylamine. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

3-Cyano-6-fluorochromone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of this compound can yield amines or other reduced products. Typical reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: The fluorine atom in this compound can be substituted with other functional groups through nucleophilic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for these reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate can yield 6-fluorochromone-3-carboxylic acid, while reduction with lithium aluminum hydride can produce 3-amino-6-fluorochromone .

Mechanism of Action

The mechanism of action of 3-Cyano-6-fluorochromone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. In cancer research, it may exert its effects by inducing apoptosis or inhibiting cell proliferation through the modulation of signaling pathways .

Comparison with Similar Compounds

3-Cyano-6-fluorochromone can be compared with other similar compounds, such as:

    3-Cyano-6-methylchromone: This compound has a similar structure but with a methyl group instead of a fluorine atom. It exhibits different chemical reactivity and biological activities.

    3-Cyano-6-chlorochromone:

    3-Cyano-6-bromochromone: Bromine substitution affects the compound’s reactivity and interactions with biological targets.

The uniqueness of this compound lies in its specific chemical properties conferred by the fluorine atom, which can influence its reactivity, stability, and biological activity .

Properties

IUPAC Name

6-fluoro-4-oxochromene-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4FNO2/c11-7-1-2-9-8(3-7)10(13)6(4-12)5-14-9/h1-3,5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUKHLJHJAQNLJO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1F)C(=O)C(=CO2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80380993
Record name 3-Cyano-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227202-21-3
Record name 3-Cyano-6-fluorochromone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80380993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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